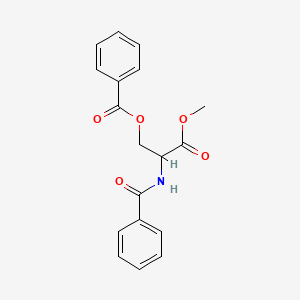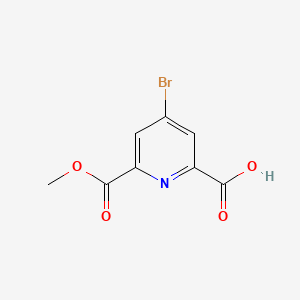
4,4'-Bis(dibenzazepin-1-YL)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(dibenzazepin-1-YL)biphenyl is a complex organic compound with the molecular formula C40H28N2 and a molecular weight of 536.66 g/mol This compound is characterized by the presence of two dibenzazepine moieties attached to a biphenyl core
准备方法
The synthesis of 4,4’-Bis(dibenzazepin-1-YL)biphenyl typically involves the reaction of dibenzazepine derivatives with biphenyl compounds under specific conditions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反应分析
4,4’-Bis(dibenzazepin-1-YL)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydro derivatives.
科学研究应用
4,4’-Bis(dibenzazepin-1-YL)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 4,4’-Bis(dibenzazepin-1-YL)biphenyl involves its interaction with specific molecular targets and pathways. The compound’s dibenzazepine moieties are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal function and behavior . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may act as a modulator of neurotransmitter systems.
相似化合物的比较
4,4’-Bis(dibenzazepin-1-YL)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis(dihydro-dibenzazepin-1-YL)biphenyl: This compound has a similar structure but includes dihydro derivatives, which may exhibit different chemical and biological properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: This compound features phenanthroimidazole moieties, which can alter its electronic and optical properties.
属性
CAS 编号 |
204200-08-8 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
11-[4-(4-benzo[b][1]benzazepin-11-ylphenyl)phenyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C40H28N2/c1-5-13-37-31(9-1)17-18-32-10-2-6-14-38(32)41(37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-39-15-7-3-11-33(39)19-20-34-12-4-8-16-40(34)42/h1-28H |
InChI 键 |
MPIMJBPUGIBQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
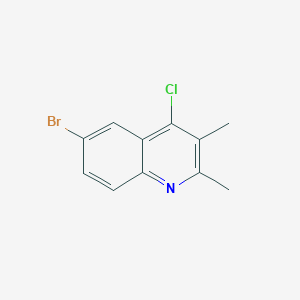
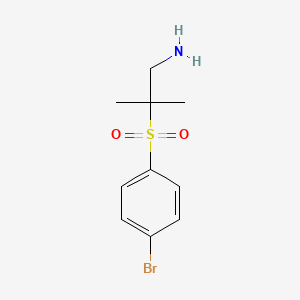

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
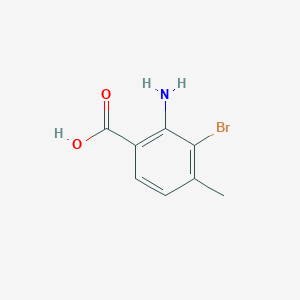
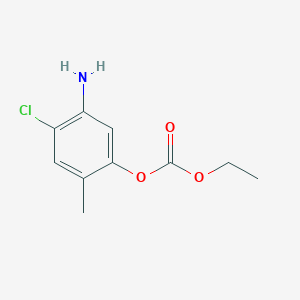
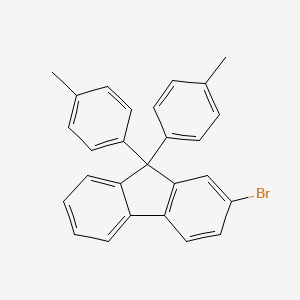
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
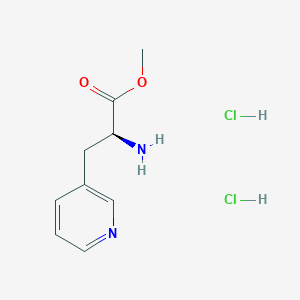
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
